(2E)-3-(2-Methoxyphenyl)acryloyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

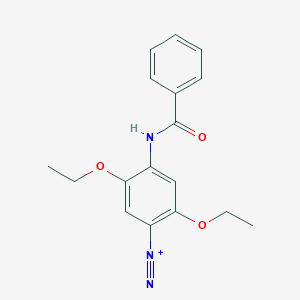

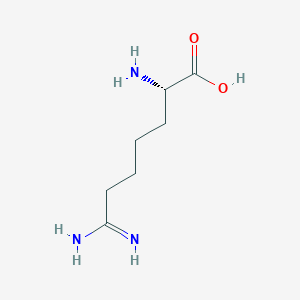

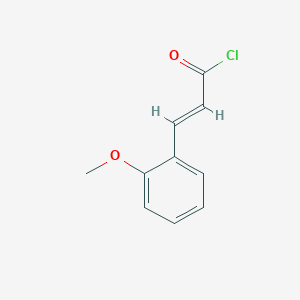

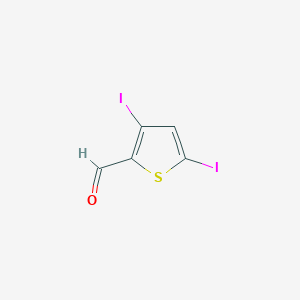

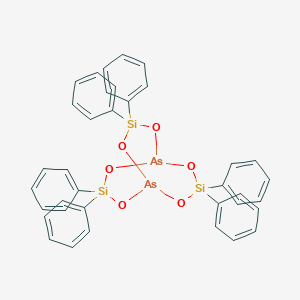

“(2E)-3-(2-Methoxyphenyl)acryloyl chloride” is a chemical compound with the molecular formula C10H9ClO2 . It is a specialty product used for proteomics research . The molecular weight of this compound is 196.63 g/mol .

Molecular Structure Analysis

The molecular structure of “(2E)-3-(2-Methoxyphenyl)acryloyl chloride” can be represented by the following SMILES notation: COC1=CC=CC=C1C=CC(=O)Cl . This notation represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-3-(2-Methoxyphenyl)acryloyl chloride” include a molecular weight of 196.63 g/mol . It has a complexity of 201 . The compound has a topological polar surface area of 26.3 Ų . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds .

科学的研究の応用

Antibacterial Nanofibers

One application is in the synthesis of antibacterial non-woven nanofibers from curcumin acrylate oligomers. Researchers synthesized new (meth)acrylate monomers by reacting curcumin with acryloyl chloride and methacryloyl chloride, which were then polymerized to obtain oligomers with potential applications as wound dressing materials due to their antibacterial properties and porous structure (Killi, Paul, & Gundloori, 2015).

Synthesis of Phenalenones

Another study focused on synthesizing 8-phenylphenalenones from Eichhornia crassipes, involving a Friedel-Crafts/Michael annulation reaction between acryloyl chloride and 2-methoxynaphthalene. This process highlights the role of acryloyl chloride in complex organic synthesis, leading to compounds with potential biological activities (Ospina et al., 2016).

Development of Corrosion Inhibitors

Research into the development of new derivatives of cyclohexanedione-1,3 for use as corrosion inhibitors in nitric acid solutions demonstrates the versatility of acryloyl chloride in creating functional materials. Such compounds show significant potential in protecting metals against corrosion, highlighting an industrial application of acryloyl chloride (Abu-Rayyan et al., 2022).

Drug Delivery Systems

Acryloyl chloride is also used in the synthesis of pH-sensitive hydrogels for drug delivery, showcasing its importance in medical applications. By modifying acryloyl chloride with specific monomers, researchers have developed hydrogels that can release drugs in response to the pH changes in the human body, offering targeted therapy options (Wang et al., 2010).

Advanced Materials

Finally, in the field of advanced materials, acryloyl chloride has been used to encapsulate multi-walled carbon nanotubes with polyurethane, creating nanocomposites with enhanced mechanical properties. This application underlines the role of acryloyl chloride in the development of novel materials with potential use in various industries, including automotive and aerospace (Wang et al., 2008).

特性

IUPAC Name |

(E)-3-(2-methoxyphenyl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKDKLWEAIAPHW-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-Methoxyphenyl)acryloyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)

![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)